molecular formula C13H9F2N5O B12173353 N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12173353
M. Wt: 289.24 g/mol
InChI Key: WELGWCPQDKFGFF-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves the formation of the tetrazole ring followed by the introduction of the difluorophenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluorobenzyl chloride with sodium azide can lead to the formation of the tetrazole ring, which is then coupled with a pyridine derivative to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide: Another tetrazole derivative with similar structural features.

    N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide: Exhibits antimicrobial activity.

Uniqueness

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its specific combination of the tetrazole ring with the difluorophenyl and carboxamide groups, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C13H9F2N5O

Molecular Weight

289.24 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C13H9F2N5O/c14-10-2-1-3-11(15)9(10)7-16-13(21)8-4-5-20-12(6-8)17-18-19-20/h1-6H,7H2,(H,16,21)

InChI Key

WELGWCPQDKFGFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC3=NN=NN3C=C2)F

Origin of Product

United States

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